molecular formula C15H19NOS B7426465 3-[1-[2-(Oxolan-2-yl)ethylsulfanyl]ethyl]benzonitrile

3-[1-[2-(Oxolan-2-yl)ethylsulfanyl]ethyl]benzonitrile

Cat. No.: B7426465
M. Wt: 261.4 g/mol
InChI Key: IBOXVNGXMGWMPK-UHFFFAOYSA-N
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Description

3-[1-[2-(Oxolan-2-yl)ethylsulfanyl]ethyl]benzonitrile is an organic compound characterized by its unique structure, which includes an oxolane ring, a benzonitrile group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[2-(Oxolan-2-yl)ethylsulfanyl]ethyl]benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-(oxolan-2-yl)ethanethiol with 3-bromobenzonitrile under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[1-[2-(Oxolan-2-yl)ethylsulfanyl]ethyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzonitrile group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Strong nucleophiles like sodium methoxide can be used under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

3-[1-[2-(Oxolan-2-yl)ethylsulfanyl]ethyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-[2-(Oxolan-2-yl)ethylsulfanyl]ethyl]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxolane ring and sulfanyl group can play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-{[1-(Oxolan-2-yl)ethyl]amino}ethane)sulfonyl]benzonitrile
  • 3-({[1-(Oxolan-2-yl)ethyl]amino}methyl)benzonitrile

Uniqueness

3-[1-[2-(Oxolan-2-yl)ethylsulfanyl]ethyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-[1-[2-(oxolan-2-yl)ethylsulfanyl]ethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NOS/c1-12(14-5-2-4-13(10-14)11-16)18-9-7-15-6-3-8-17-15/h2,4-5,10,12,15H,3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOXVNGXMGWMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)SCCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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